Tautomeric Identity Distinguishes 6H-Benzo[de]isoquinoline from 1H- and 4H-Tautomers
6H-Benzo[de]isoquinoline is structurally distinct from its tautomeric counterparts 1H- and 4H-benzo[de]isoquinoline based on InChIKey and canonical SMILES identifiers, with a Tanimoto similarity score of 0.98 relative to 4H-benzo[de]isoquinoline and distinct tautomer classification in ChEBI [1]. The 6H-tautomer (InChIKey: LCUJKHVOYDSFCY-UHFFFAOYSA-N) differs from 1H-benzo[de]isoquinoline (InChIKey: LVGHEZGKZFPGKK-UHFFFAOYSA-N) in the position of the saturated carbon and double-bond arrangement [2]. This tautomeric specificity is critical for reproducible synthetic outcomes and biological or optoelectronic property predictions.
| Evidence Dimension | Tautomeric identity and structural differentiation |
|---|---|
| Target Compound Data | InChIKey: LCUJKHVOYDSFCY-UHFFFAOYSA-N; Canonical SMILES: C1C=CC2=C3C1=CC=CC3=CN=C2; CHEBI:36679 |
| Comparator Or Baseline | 1H-benzo[de]isoquinoline: InChIKey: LVGHEZGKZFPGKK-UHFFFAOYSA-N; Canonical SMILES: C1C2=CC=CC3=C2C(=CC=C3)C=N1; CHEBI:36676; 4H-benzo[de]isoquinoline: CHEBI:36678 (Tanimoto similarity score 0.98 vs. 6H-tautomer) |
| Quantified Difference | Tanimoto similarity score: 0.98 between 6H- and 4H-tautomers, indicating 2% structural dissimilarity |
| Conditions | ChEBI structural similarity analysis using standard Tanimoto coefficient calculation |
Why This Matters
Incorrect tautomer procurement compromises synthetic reproducibility and property predictions in both medicinal chemistry and materials science applications.
- [1] ChEBI. 6H-benzo[de]isoquinoline Similar Structure Search. CHEBI:36679. European Bioinformatics Institute. View Source
- [2] PubChem. 1H-benzo[de]isoquinoline. Compound Summary. CID 9548677. View Source
